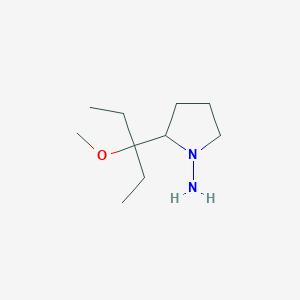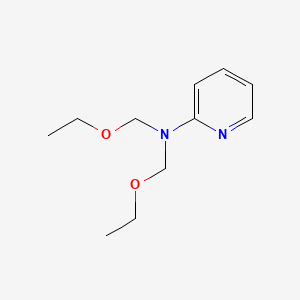
N,N-bis(ethoxymethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(ethoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(ethoxymethyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of pyridin-2-amine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-bis(ethoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N,N-bis(ethoxymethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in organic synthesis.
作用機序
The mechanism of action of N,N-bis(ethoxymethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxymethyl groups can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)amine: This compound has similar structural features but lacks the ethoxymethyl groups.
N,N-bis(2-pyridylmethyl)amine: Another similar compound with different substituents on the nitrogen atoms.
Uniqueness
N,N-bis(ethoxymethyl)pyridin-2-amine is unique due to the presence of ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
66377-36-4 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
N,N-bis(ethoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-9-13(10-15-4-2)11-7-5-6-8-12-11/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
SRCRQEYOOMNBGP-UHFFFAOYSA-N |
正規SMILES |
CCOCN(COCC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
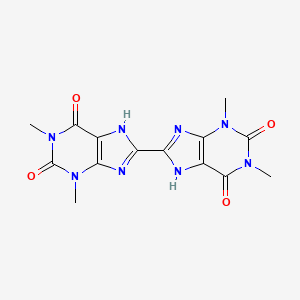


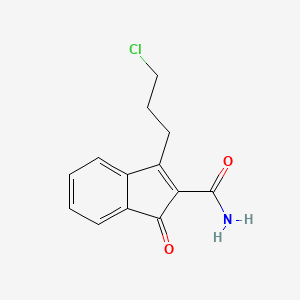
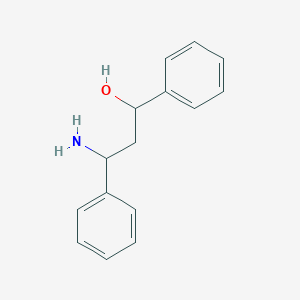
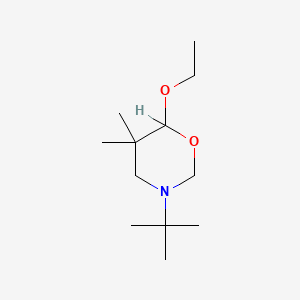
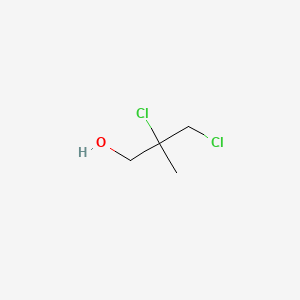
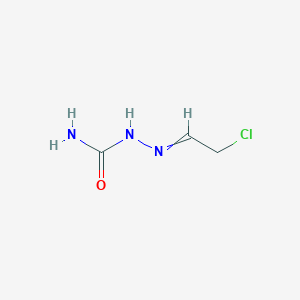
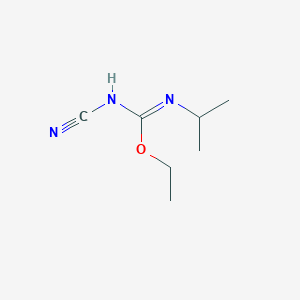
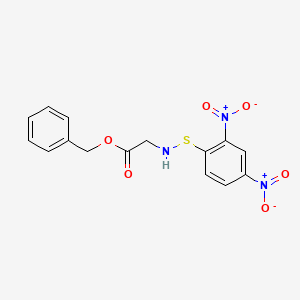
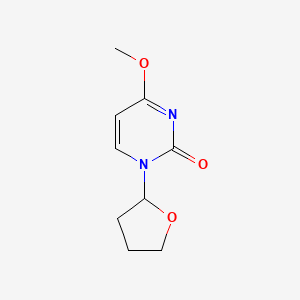
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
